DL-Lysine

Overview

Description

Synthesis Analysis

Lysine can be synthesized via de novo synthesis. While plants and bacteria rely on variations of the meso-diaminopimelate pathway for lysine biosynthesis, fungi exclusively use the α-aminoadipate pathway .Molecular Structure Analysis

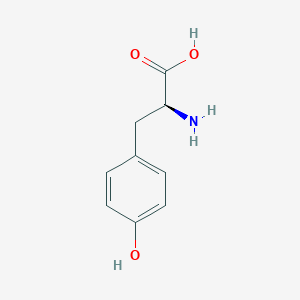

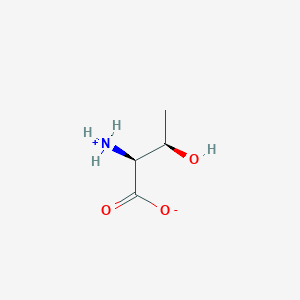

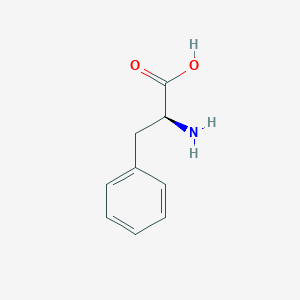

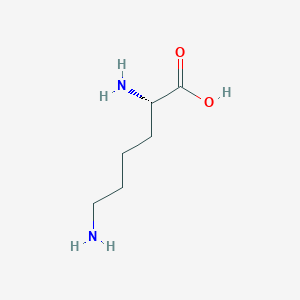

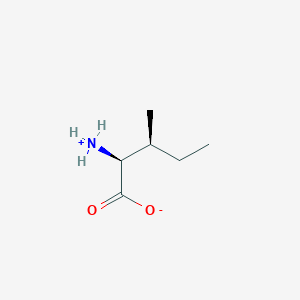

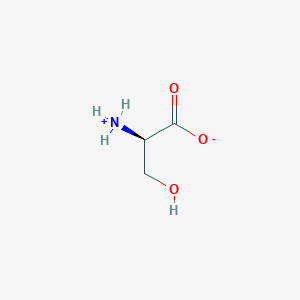

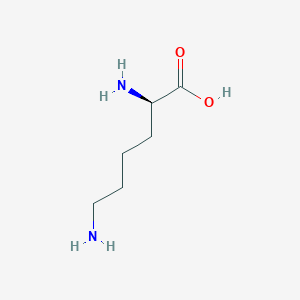

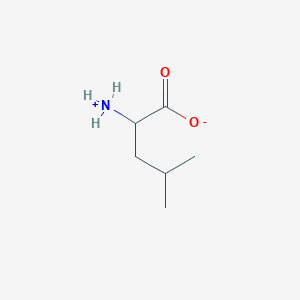

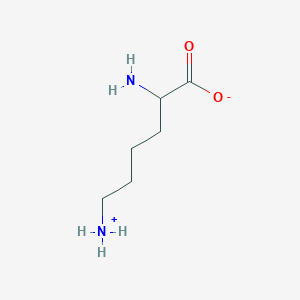

The molecular formula of DL-Lysine is C6H14N2O2 . Its average mass is 146.188 Da and its monoisotopic mass is 146.105530 Da . The structure of DL-Lysine is also available as a 2D Mol file .Chemical Reactions Analysis

Lysine reacts with Dimethylaminonapthelenesulfonylchloride (Dansyl Chloride) in a nucleophilic substitution reaction . It also reacts with high specificity toward aldehydes to form imines (Schiff bases), which can be reduced with sodium borohydride or cyanoborohydride to form a secondary amine .Physical And Chemical Properties Analysis

DL-Lysine has a density of 1.1±0.1 g/cm3, a boiling point of 311.5±32.0 °C at 760 mmHg, and a flash point of 142.2±25.1 °C . It has 4 H bond acceptors, 5 H bond donors, and 5 freely rotating bonds . Its polar surface area is 89 Å2 .Scientific Research Applications

DL-Lysine's structural changes under X-ray irradiation were explored, revealing a decomposition mechanism involving transformation to a free base and decarboxylation, producing 1,5-diaminopentane and CO2 (Bozack, Zhou, & Worley, 1994).

Dietary lysine levels and salinity impact the growth and nutrient metabolism of genetically improved farmed tilapia, with different dietary lysine levels enhancing growth performance and nutrient metabolism under varying salinities (Shao et al., 2022).

Lysinoalanine, a derivative of DL-Lysine, was found in proteins of home-cooked and commercial foods, suggesting its formation under non-alkaline heating conditions (Sternberg, Kim, & Schwende, 1975).

A revised method using DL-Lysine as a standard was proposed for determining available lysine in animal protein concentrates, suitable for examining large numbers of samples (Hall, Trinder, & Givens, 1973).

The mechanism of action of lysine 5,6-aminomutase was analyzed, showing its dependence on pyridoxal-5(')-phosphate and adenosylcobalamin and its transformation of D-lysine into various diamino acids (Tang, Casarez, Wu, & Frey, 2003).

A study on dl-2,6-diamino-4-hexynoic acid, a lysine analog, revealed its inhibitory effects on DNA, RNA, and protein synthesis in pneumococci (Neumeyer & Firshein, 1966).

Investigations into the action of amino acid oxidase on ε-acyllysine and lysine provided insights into enzyme-substrate interactions (Yoshimoto, 1958).

A study examined the uptake of DL-Lysine-H3 in various tissues of euthyroid and dysthyroidal male rats, showing differences in uptake depending on thyroid state (Ford, Rhines, Rhodes, & Hartstein, 1965).

The synthesis of γ-Hydroxy-β-lysine, related to DL-Lysine, was explored for its role in antitubercular peptides (Wakamiya, Teshima, Kubota, Shiba, & Kaneko, 1974).

L-lysine production improvements, focusing on strain development and fermentation technologies, were reviewed, highlighting the significance of DL-Lysine in industrial applications (Félix, Letti, Pereira, Bonfim, Soccol, & Soccol, 2019).

Mechanism of Action

Target of Action

DL-Lysine primarily targets the Cyclo-oxygenase enzymes (COX-1 and COX-2) . These enzymes are responsible for catalyzing the conversion of arachidonic acid to prostaglandins, which are precursors for other substances, particularly thromboxane A2 .

Mode of Action

DL-Lysine interacts with its targets, the COX enzymes, by acting as an inhibitor . This inhibition allows the compound to display its antiplatelet and anti-inflammatory properties . Additionally, proteins of the herpes simplex virus are rich in L-arginine, and tissue culture studies indicate an enhancing effect on viral replication when the amino acid ratio of L-arginine to lysine is high in the tissue culture media .

Biochemical Pathways

DL-Lysine is involved in various biochemical pathways. It is used in the biosynthesis of proteins . It also plays a role in the conversion of lysine into pipecolic acid, a non-proteogenic amino acid widely distributed in plants, animals, and microorganisms . This conversion occurs through two basic routes, distinguishable at the loss of a specific amino group of lysine .

Pharmacokinetics

The pharmacokinetics of DL-Lysine involve its metabolism before displaying its therapeutic properties . After administration, DL-Lysine is hydrolyzed, separating into lysine and acetylsalicylate compounds . This process allows for a faster onset of action compared to oral aspirin .

Result of Action

The result of DL-Lysine’s action is primarily the display of its antiplatelet and anti-inflammatory properties . It also has putative anti-herpes simplex virus activity . Furthermore, DL-Lysine may be used to construct polylysine polymers useful to produce lysine-based polypeptide gels and films .

properties

IUPAC Name |

2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXKERNSBIXSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26714-32-9 | |

| Record name | Lysine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90859004 | |

| Record name | DL-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lysine, DL- | |

CAS RN |

70-54-2 | |

| Record name | (±)-Lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI4RT59273 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of DL-lysine?

A1: DL-Lysine has the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol.

Q2: How does the structure of DL-lysine differ from L-lysine?

A2: DL-Lysine is a racemic mixture, meaning it contains equal amounts of L-lysine and its mirror image, D-lysine. These two forms are enantiomers, differing only in their spatial arrangement.

Q3: Can spectroscopic data differentiate between DL-lysine and L-lysine?

A3: While both forms share the same chemical formula and bonding arrangement, techniques like optical rotation and circular dichroism can differentiate them. DL-lysine, being racemic, will not exhibit optical activity, while L-lysine will. []

Q4: How is DL-lysine utilized in animal feed?

A4: DL-Lysine is a valuable feed additive, particularly for poultry and swine, as it supplements L-lysine, an essential amino acid that animals cannot synthesize. Studies have shown that DL-lysine effectively promotes growth and egg production in chickens, with similar efficacy to L-lysine alone. []

Q5: Is D-lysine utilized by chickens in the same way as L-lysine?

A5: Research indicates that chickens do not readily utilize D-lysine. Even after extended periods of DL-lysine supplementation, no adaptive increase in D-lysine utilization was observed. []

Q6: How is DL-lysine employed in pharmaceutical preparations?

A6: DL-Lysine is used to form salts with certain drugs, such as aspirin. This salt formation can improve the solubility, stability, and bioavailability of the active pharmaceutical ingredient. [, ]

Q7: What are the advantages of using DL-lysine aspirin salt over regular aspirin?

A7: The DL-lysine salt of aspirin demonstrates superior stability during storage, reduced free salicylic acid formation (which can cause gastric irritation), and less injection site pain compared to standard aspirin formulations. [, ]

Q8: Are there safety concerns regarding long-term DL-lysine aspirin use?

A8: While generally safe, studies on rabbits suggest that prolonged epidural administration of DL-lysine aspirin may have neurotoxic effects. [] Further research is needed to assess its long-term safety profile in humans.

Q9: What are the common starting materials for the chemical synthesis of DL-lysine?

A9: DL-Lysine can be synthesized from various starting materials, including 1,1,1,5-tetrachloropentane [] and lysine salt. [] The specific synthetic route chosen often depends on factors like cost-effectiveness and environmental impact.

Q10: Can DL-lysine be produced through enzymatic methods?

A10: Yes, enzymatic resolution of DL-lysine is a viable approach. This typically involves the asymmetric hydrolysis of acylated DL-lysine derivatives using enzymes like acylase. [, , ]

Q11: Are there specific analytical techniques for DL-lysine characterization?

A11: Several techniques are employed, including cyclic voltammetry using modified electrodes [], ion exchange chromatography [], and various spectroscopic methods. [] Method validation is crucial to ensure accuracy, precision, and specificity. []

Q12: What are some areas for future research on DL-lysine?

A12: Future research could focus on:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.